![molecular formula C11H18F3NO4 B1603721 Boc-5,5,5-trifluoro-DL-leucine CAS No. 409333-67-1](/img/structure/B1603721.png)
Boc-5,5,5-trifluoro-DL-leucine
Overview
Description
“Boc-5,5,5-trifluoro-DL-leucine” is a derivative of the amino acid leucine . It is also known as 5,5,5-Trifluoro-L-leucine, N-t-Boc derivative . The empirical formula is C11H18F3NO4 and the molecular weight is 285.26 .
Molecular Structure Analysis
The molecular structure of “Boc-5,5,5-trifluoro-DL-leucine” is represented by the SMILES string CC(CC@HOC(C)(C)C)C(O)=O)C(F)(F)F
. The InChI key is PLTXZUYAJDKNFI-MLWJPKLSSA-N
.
Physical And Chemical Properties Analysis
“Boc-5,5,5-trifluoro-DL-leucine” is a solid substance . The molecular weight is 285.26 . The empirical formula is C11H18F3NO4 .
Scientific Research Applications
Synthesis of Highly Fluorinated Peptides
Trifluoroleucine is often used to synthesize highly fluorinated peptides. These peptides have increased thermal stability due to the incorporation of trifluoroleucine into their structure .
Chromatography and Mass Spectrometry
The compound is utilized in chromatography and mass spectrometry applications, aiding in the efficient and effective running of these analytical methods .
Biopharma Production
In biopharmaceutical production, Boc-5,5,5-trifluoro-DL-leucine can be a key component due to its unique properties .
Resistance Studies in Yeast
Research has been conducted on Saccharomyces cerevisiae mutants that express dominant resistance to trifluoroleucine. This has implications for understanding genetic resistance mechanisms at the molecular level .
Feedback Inhibition Studies
Studies on feedback inhibition by L-leucine in yeast strains have utilized trifluoroleucine to explore genetic and biochemical characteristics related to leucine biosynthesis .
Fermentation Process Enhancement
Trifluoroleucine has been used in fermentation studies to explore its potential in contributing to fermentation bouquets by relieving feedback inhibition in the leucine biosynthesis pathway .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-5,5,5-trifluoro-DL-leucine, also known as trifluoroleucine, is an analog of the L-leucine amino acid . The primary targets of this compound are likely to be the same as those of L-leucine, which plays a crucial role in protein synthesis and metabolic regulation.
Biochemical Pathways
Boc-5,5,5-trifluoro-DL-leucine is often used to synthesize highly fluorinated peptides . It can be incorporated into the coiled-coil peptides to increase their thermal stability
properties
IUPAC Name |
5,5,5-trifluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-6(11(12,13)14)5-7(8(16)17)15-9(18)19-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTXZUYAJDKNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619777 | |
Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-5,5,5-trifluoro-DL-leucine | |
CAS RN |
409333-67-1 | |
Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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